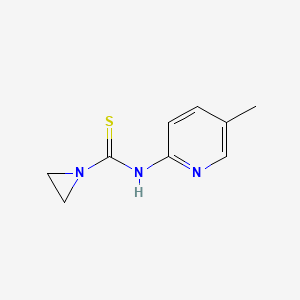
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide is a compound that features an aziridine ring attached to a pyridine moiety with a carbothioamide group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the pyridine ring adds aromaticity and potential for various chemical interactions, while the carbothioamide group introduces sulfur, which can participate in unique chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with aziridine and a thiocarbamide source. One common method is the aza-Darzens reaction, where an aldimine is reacted with a diazo compound in the presence of a chiral BINOL N-triflylphosphoramide catalyst . This method allows for the formation of the aziridine ring with high stereocontrol.
Industrial Production Methods
Industrial production of aziridine derivatives often involves large-scale reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help manage the exothermic nature of these reactions and minimize the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines or thiols.
Substitution Reactions: The pyridine ring can participate in electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-Opened Products: Amines, alcohols, thiols
Oxidized Products: Sulfoxides, sulfones
Substituted Pyridines: Various functionalized pyridine derivatives
Wissenschaftliche Forschungsanwendungen
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide involves the nucleophilic ring opening of the aziridine ring, leading to the formation of reactive intermediates that can interact with various biological targets. The compound can inhibit PDIs by alkylating thiol groups, disrupting protein folding and leading to cell death . Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid derivatives: Known for their use as PDIA1 inhibitors and anticancer agents.
Pyridine carboxamide derivatives: Explored for their urease inhibitory activity and potential therapeutic applications.
Uniqueness
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide is unique due to the combination of the aziridine ring, pyridine moiety, and carbothioamide group, which provides a versatile platform for chemical modifications and biological interactions. Its ability to undergo nucleophilic ring opening and participate in various chemical reactions makes it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
CAS-Nummer |
59180-99-3 |
|---|---|
Molekularformel |
C9H11N3S |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
N-(5-methylpyridin-2-yl)aziridine-1-carbothioamide |
InChI |
InChI=1S/C9H11N3S/c1-7-2-3-8(10-6-7)11-9(13)12-4-5-12/h2-3,6H,4-5H2,1H3,(H,10,11,13) |
InChI-Schlüssel |
HPQJIHUJXLSTTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=S)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



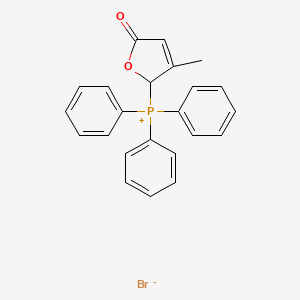

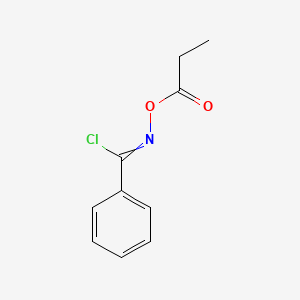
![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)



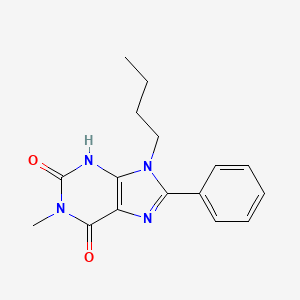
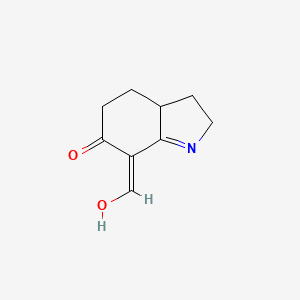
![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)


